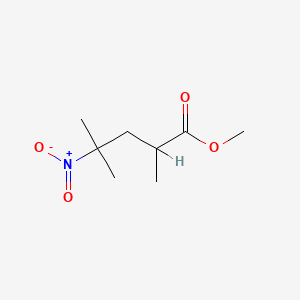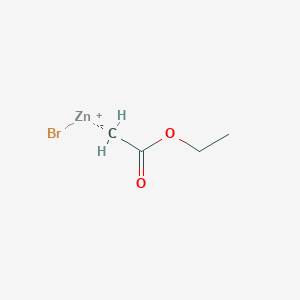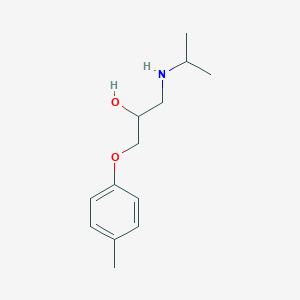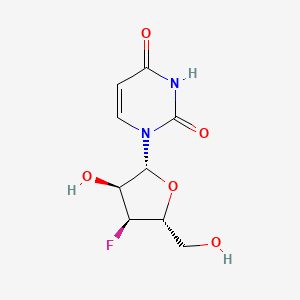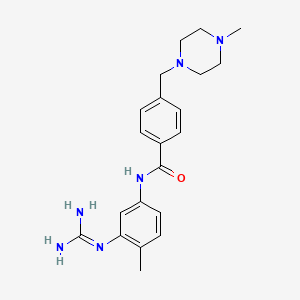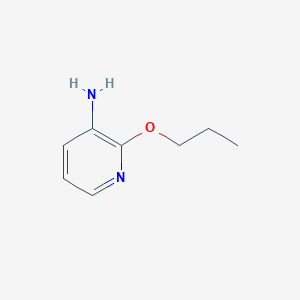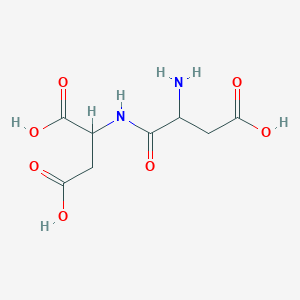
Tantalum(V) ethoxide
描述
Tantalum(V) ethoxide is a metalorganic compound with the chemical formula Ta₂(OC₂H₅)₁₀. It is a colorless liquid that is soluble in some organic solvents but hydrolyzes readily in water . This compound is primarily used as a precursor for the preparation of tantalum(V) oxide films .
准备方法
Several methods are known for the preparation of Tantalum(V) ethoxide:
-
Salt Metathesis from Tantalum(V) Chloride
Reaction: Tantalum pentachloride (Ta₂Cl₁₀) reacts with ethanol (C₂H₅OH) in the presence of a base such as ammonia (NH₃) to trap the liberated hydrogen chloride (HCl).
Equation: 10 C₂H₅OH + Ta₂Cl₁₀ + 10 NH₃ → Ta₂(OC₂H₅)₁₀ + 10 NH₄Cl.
-
Salt Metathesis Using Alkali Metal Alkoxide
Reaction: Tantalum pentachloride reacts with sodium ethoxide (NaOEt).
Equation: 10 NaOEt + Ta₂Cl₁₀ → Ta₂(OC₂H₅)₁₀ + 10 NaCl.
-
Electrochemical Method
Reaction: Anodic oxidation of tantalum plate in anhydrous ethanol.
Equation: Ta + 5 C₂H₅OH → Ta(OC₂H₅)₅ + 5 H₂.
化学反应分析
Tantalum(V) ethoxide undergoes several types of chemical reactions:
-
Hydrolysis
Reaction: Hydrolysis of this compound produces tantalum(V) oxide and ethanol.
Equation: Ta₂(OC₂H₅)₁₀ + 5 H₂O → Ta₂O₅ + 10 C₂H₅OH.
-
Condensation with Carboxylic Acids
Reaction: this compound condenses with carboxylic acids to form oxo-alkoxide-carboxylates.
Example: Ta₄O₄(OC₂H₅)₈(OOCCH₃)₄.
科学研究应用
Tantalum(V) ethoxide has a wide range of applications in scientific research:
-
Chemistry
-
Biology and Medicine
-
Industry
作用机制
The primary mechanism of action for Tantalum(V) ethoxide involves its use as a precursor in the deposition of tantalum oxide films. The compound undergoes hydrolysis and condensation reactions to form tantalum oxide, which is then used in various applications such as coatings in optical devices, dielectric layers for micro and nanoelectronics, and thin-film solid-state lithium-ion batteries .
相似化合物的比较
Tantalum(V) ethoxide can be compared with other tantalum alkoxides such as:
-
Tantalum(V) methoxide (Ta(OMe)₅)
- Similar in structure but uses methoxide groups instead of ethoxide groups.
- Used in similar applications but may have different reactivity and volatility.
-
Tantalum(V) butoxide (Ta(OBut)₅)
- Contains butoxide groups and is used in the preparation of tantalum oxide films.
- May offer different thermal stability and deposition characteristics compared to this compound .
-
Niobium(V) ethoxide (Nb(OC₂H₅)₅)
- A similar compound with niobium instead of tantalum.
- Used in the preparation of niobium oxide films and has similar applications in electronics and coatings .
This compound is unique due to its specific reactivity, volatility, and stability, making it particularly suitable for certain high-precision applications in materials science and nanotechnology.
属性
IUPAC Name |
ethanolate;tantalum(5+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H5O.Ta/c5*1-2-3;/h5*2H2,1H3;/q5*-1;+5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXKFDGTKKAEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Ta+5] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25O5Ta | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064104 | |
| Record name | Ethanol, tantalum(5+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; mp = 18-19 deg C; [Alfa Aesar MSDS] | |
| Record name | Tantalum(V) ethoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6074-84-6 | |
| Record name | Ethanol, tantalum(5+) salt (5:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006074846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, tantalum(5+) salt (5:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, tantalum(5+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum(5+) ethanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tantalum(V) ethoxide?
A1: this compound is represented by the molecular formula Ta(OC2H5)5. Its molecular weight is 410.36 g/mol.
Q2: How is this compound used in thin film fabrication?
A: this compound serves as a precursor for depositing thin films of lithium tantalate [, ] and tantalum oxide [, , , ]. It can be used in various deposition techniques, including spray-metalorganic chemical vapor deposition [], sol-gel processes [, , , ], and atomic layer deposition [].
Q3: Can you elaborate on the structural characteristics of this compound and its derivatives?
A: In various materials, this compound primarily adopts a 5-fold coordination with respect to oxygen []. Studies using FTIR, 29Si and 17O MAS NMR, and EXAFS have confirmed this coordination []. Additionally, modified alkoxide precursors like tetraethoxo (β-diketonato) tantalum (V) have been synthesized and characterized using 1H NMR, 13C NMR, and elemental analyses [].
Q4: What is the role of this compound in the synthesis of Tantalum oxyfluoride and oxynitride?
A: this compound, particularly its modified alkoxide precursors like tetraethoxo (β-diketonato) tantalum (V), can be used to fabricate tantalum oxyfluoride and oxynitride thin films []. This is achieved through ammonolysis of the gel derived from these precursors [].
Q5: How does this compound contribute to the development of materials for photocatalysis?
A: this compound is crucial in synthesizing tantalum oxide [, , , ], tantalum oxyfluoride, and oxynitride thin films [] for photocatalysis. These materials exhibit enhanced photocatalytic activity due to modifications like nitrogen and fluorine incorporation, which effectively narrows the band gap and allows activation under visible light [].
Q6: How does this compound behave in mixed oxide systems?
A: In mixed oxide systems like (Ta2O5)x(SiO2)1 − x xerogels, prepared by reacting partially-hydrolysed tetraethyl orthosilicate with this compound, partial phase separation of the two component oxides can occur when the concentration of tantalum oxide (x) exceeds 0.11 [].
Q7: Are there any applications of this compound in the biomedical field?
A: Research indicates that multifunctional Fe3O4/TaO(x) core/shell nanoparticles, synthesized using this compound, are promising for simultaneous magnetic resonance imaging and X-ray computed tomography []. These nanoparticles have shown biocompatibility and prolonged circulation time, enabling their potential use in biomedical imaging applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


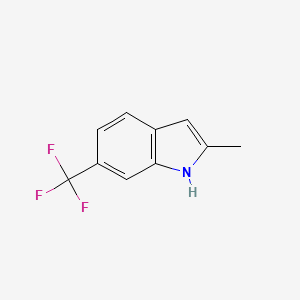
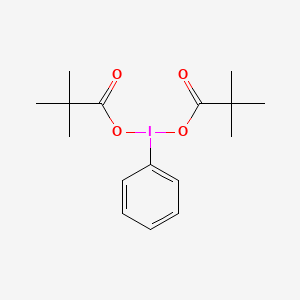
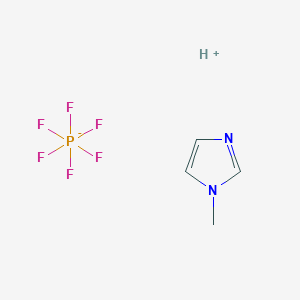

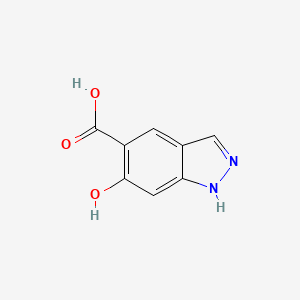
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
